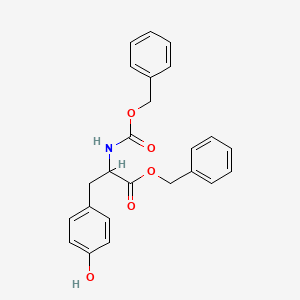

Benzyl ((benzyloxy)carbonyl)-D-tyrosinate

Description

Properties

IUPAC Name |

benzyl 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5/c26-21-13-11-18(12-14-21)15-22(23(27)29-16-19-7-3-1-4-8-19)25-24(28)30-17-20-9-5-2-6-10-20/h1-14,22,26H,15-17H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSDDUICYXQXRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601269849 | |

| Record name | Tyrosine, N-carboxy-, dibenzyl ester, DL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601269849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13249-67-7 | |

| Record name | Tyrosine, N-carboxy-, dibenzyl ester, DL- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13249-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrosine, N-carboxy-, dibenzyl ester, DL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601269849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Deprotection Chemistry and Mechanistic Aspects of Benzyl and Benzyloxycarbonyl Groups

Selective Cleavage of the Benzyloxycarbonyl (Cbz) Protecting Group

The benzyloxycarbonyl group is a widely utilized amine-protecting group in peptide synthesis and organic chemistry due to its stability under a range of conditions and its susceptibility to cleavage under specific, mild protocols. acs.orgtotal-synthesis.com Its removal is often orthogonal to the deprotection of other common protecting groups like Boc and Fmoc. acs.org The principal methods for Cbz group cleavage include catalytic hydrogenolysis, acid-mediated cleavage, and other chemical methodologies.

Catalytic hydrogenolysis stands as the most prevalent and efficient method for the deprotection of Cbz groups. total-synthesis.com The process involves the cleavage of the carbon-oxygen bond in the benzyloxycarbonyl moiety through the action of a catalyst in the presence of a hydrogen source. This reaction is typically clean, proceeding under mild conditions of temperature and pressure, and often affords the deprotected amine in high yield. taylorfrancis.com The general mechanism involves the reduction of the Cbz group to release the unstable carbamic acid, which then spontaneously decarboxylates to yield the free amine and carbon dioxide, with toluene (B28343) as a byproduct. total-synthesis.comtaylorfrancis.com

Palladium-based catalysts are the most effective and widely used catalysts for the hydrogenolytic cleavage of Cbz groups. jst.go.jp Among these, palladium on activated carbon (Pd/C) is the catalyst of choice due to its high activity, ease of handling as a heterogeneous catalyst, and simple removal from the reaction mixture by filtration. researchgate.netacs.org The palladium exists on the carbon support as a mixture of palladium metal (Pd(0)) and palladium oxide (PdO). acs.orgnih.gov The catalytic cycle for the deprotection of the Cbz group from Benzyl (B1604629) ((benzyloxy)carbonyl)-D-tyrosinate is initiated by the oxidative addition of the benzyl-oxygen bond to the Pd(0) surface. This is followed by hydrogenolysis, leading to the formation of the free amine of the D-tyrosine benzyl ester, toluene, and carbon dioxide.

The efficiency of Pd/C catalysts can be influenced by several factors, including the palladium loading (typically 5% or 10%), the nature of the carbon support, and the presence of catalyst poisons. researchgate.net Sulfur- and phosphorus-containing compounds are known to deactivate the catalyst. researchgate.net

| Catalyst | Typical Loading | Key Characteristics | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | 5-10% | High activity, heterogeneous, easy to handle and remove. | researchgate.net |

| Palladium on Calcium Carbonate (Pd/CaCO3) | 5% | Less active than Pd/C, sometimes used for selective hydrogenations. | researchgate.net |

| Palladium on Alumina (Pd/Al2O3) | 5% | Lower surface area compared to Pd/C, may result in slower reactions. | researchgate.net |

While molecular hydrogen (H₂) is the most common hydrogen source for catalytic hydrogenolysis, its use can sometimes be cumbersome and require specialized equipment. Catalytic transfer hydrogenation (CTH) offers a convenient and safer alternative. acs.org In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst, typically Pd/C.

Common hydrogen donors include:

Formic acid and its salts (e.g., ammonium (B1175870) formate) : These are widely used due to their efficiency and the benign nature of their byproducts (carbon dioxide and ammonia). researchgate.net

Cyclohexene and 1,4-cyclohexadiene : These molecules readily donate hydrogen to form the stable aromatic compound benzene (B151609). acs.org Transfer hydrogenolysis with these donors can be particularly useful for substrates sensitive to reduction, as it can sometimes prevent side reactions like the reduction of pyrimidine (B1678525) nucleobases. acs.org

Triethylsilane : This donor can be used with Pd/C to effect rapid and efficient reductions under mild, neutral conditions. organic-chemistry.org

For the deprotection of Benzyl ((benzyloxy)carbonyl)-D-tyrosinate, transfer hydrogenation with ammonium formate (B1220265) and Pd/C in a solvent like methanol (B129727) or ethanol (B145695) would be an effective method to cleave both the Cbz and benzyl ester groups.

Although catalytic hydrogenolysis is generally a clean and high-yielding reaction, side reactions can occur, impacting the purity and yield of the desired product. In the case of this compound, potential side reactions include:

Reduction of the aromatic ring : While the benzene ring of the benzyl and benzyloxycarbonyl groups is generally stable, prolonged reaction times or harsh conditions can lead to its reduction.

Incomplete deprotection : Insufficient catalyst loading, catalyst deactivation, or short reaction times can result in the incomplete removal of the protecting groups.

Catalyst poisoning : The presence of impurities in the substrate or solvent can poison the palladium catalyst, leading to a sluggish or incomplete reaction. researchgate.net

Selectivity can be a concern when other reducible functional groups are present in the molecule. However, for this compound, both the Cbz and benzyl ester groups are susceptible to hydrogenolysis, and their simultaneous cleavage is often the desired outcome. Selective deprotection of the Cbz group in the presence of the benzyl ester via hydrogenolysis is generally not feasible under standard conditions.

The Cbz group can also be cleaved under acidic conditions, although this method is generally less common than catalytic hydrogenolysis due to the harsh conditions required. acs.orgtdcommons.org Strong acids such as hydrogen bromide (HBr) in acetic acid, trifluoroacetic acid (TFA), or isopropanol (B130326) hydrochloride (IPA·HCl) can effect the removal of the Cbz group. tdcommons.org

The mechanism of acid-mediated cleavage involves the protonation of the carbamate (B1207046) oxygen, followed by nucleophilic attack by the counterion (e.g., Br⁻) at the benzylic carbon in an SN2-type reaction. This liberates the unstable carbamic acid, which then decarboxylates.

A significant drawback of acid-mediated deprotection is the potential for side reactions, particularly the formation of a stable benzyl cation which can lead to unwanted alkylation of electron-rich aromatic rings, such as the phenol (B47542) group of the tyrosine side chain. scispace.com To mitigate this, scavengers or cation traps are often added to the reaction mixture. Common scavengers include:

Thioanisole (B89551) : This sulfur-containing compound effectively traps the benzyl cation. jst.go.jp

Pentamethylbenzene : This electron-rich aromatic compound can also act as a cation scavenger. scispace.com

Anisole : Another effective scavenger for the benzylic cation. researchgate.net

For this compound, acid-mediated deprotection would likely cleave both the Cbz and benzyl ester groups. The use of a scavenger would be crucial to prevent benzylation of the tyrosine phenol.

| Reagent | Typical Conditions | Scavenger (Example) | Reference |

|---|---|---|---|

| HBr in Acetic Acid | Room temperature | Anisole | researchgate.net |

| Trifluoroacetic Acid (TFA) | Room temperature | Thioanisole, Pentamethylbenzene | scispace.comjst.go.jp |

| Isopropanol Hydrochloride (IPA·HCl) | Elevated temperature (e.g., 65-75°C) | - | tdcommons.org |

Beyond catalytic hydrogenolysis and acid-mediated cleavage, several other chemical methods have been developed for the removal of the Cbz group, often offering advantages in terms of selectivity and compatibility with sensitive functional groups.

Lewis Acid-Mediated Deprotection : Certain Lewis acids, such as aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can selectively deprotect N-Cbz groups in the presence of other reducible groups. acs.orgnih.gov This method is cost-effective and avoids the use of hydrogen gas and metal catalysts. nih.gov Trimethylsilyl iodide (TMSI) is another Lewis acid that can cleave Cbz groups, but it is highly reactive and may lack selectivity. researchgate.net

Nucleophilic Cleavage : A method involving SN2 attack at the benzylic carbon of the Cbz group by a nucleophilic thiol has been reported. scientificupdate.com This reaction proceeds under mild conditions and is compatible with sensitive functional groups like nitriles and aryl chlorides. scientificupdate.com Another nucleophilic deprotection protocol uses 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403). organic-chemistry.org

Dissolving Metal Reduction : Conditions such as sodium in liquid ammonia (B1221849) (Na/NH₃) can be used to cleave the Cbz group, although this method is less common due to the need for specialized equipment and handling of reactive reagents. acs.org

Nickel-Catalyzed Deprotection : Low-valent nickel catalysts, generated in situ, can effect the selective removal of a Cbz group from a heteroaromatic nitrogen in the presence of a Cbz-protected basic amine. acs.orgnih.govacs.org

These alternative methods could offer selective deprotection of the Cbz group in this compound, potentially leaving the benzyl ester intact, depending on the specific reagents and conditions employed.

Catalytic Hydrogenolysis: Conditions, Catalysts, and Hydrogen Donors

Selective Cleavage of the Benzyl Ester (OBzl) Protecting Group

The benzyl ester is a commonly employed protecting group for carboxylic acids due to its relative stability and the variety of methods available for its removal.

Hydrogenolytic Removal of Benzyl Esters

Hydrogenolysis is a premier method for the deprotection of benzyl esters, valued for its mild conditions and high efficiency. acsgcipr.orgacsgcipr.org This reaction involves the cleavage of the carbon-oxygen bond by hydrogen gas, typically in the presence of a metal catalyst. ambeed.com

Mechanism and Conditions: The process occurs through the bonding of the benzyl ester and hydrogen to active sites on the metal catalyst, leading to the cleavage of the ester and the formation of the corresponding carboxylic acid and toluene. acsgcipr.org Palladium on charcoal (Pd/C) is the most frequently used catalyst for this transformation. researchgate.net The reaction is typically carried out in solvents such as methanol, ethanol, or tetrahydrofuran (B95107) under a hydrogen atmosphere. jk-sci.com

A significant advantage of hydrogenolysis is its atom efficiency, with toluene being the primary byproduct. acsgcipr.org Catalytic transfer hydrogenation (CTH) offers an alternative that avoids the direct handling of hydrogen gas by using hydrogen donors like ammonium formate or 1,4-cyclohexadiene. acsgcipr.orgsemanticscholar.org This method can efficiently remove N-benzyloxycarbonyl, benzyl ester, and tyrosine benzyl ether protecting groups. acsgcipr.org

Table 1: Conditions for Hydrogenolytic Removal of Benzyl Esters

| Catalyst | Hydrogen Source | Solvent | Key Features |

|---|---|---|---|

| Palladium on charcoal (Pd/C) | H₂ gas | Methanol, Ethanol, THF | Highly efficient and widely used. researchgate.netjk-sci.com |

| Palladium on charcoal (Pd/C) | Ammonium formate | Methanol | Avoids the use of hydrogen gas. semanticscholar.org |

| Palladium black | 1,4-cyclohexadiene | Ethanol | Effective for transfer hydrogenation. acsgcipr.org |

Acidic Hydrolysis for Carboxyl Deprotection

While hydrogenolysis is often preferred, acidic hydrolysis provides an alternative route for benzyl ester cleavage, particularly when other functional groups in the molecule are sensitive to reduction.

Reagents and Selectivity: Strong acids such as trifluoroacetic acid (TFA) can be used to cleave benzyl esters. The introduction of substituents on the phenyl ring of the benzyl group can modify its stability towards acids. thieme-connect.de For instance, electron-donating groups increase acid lability, while electron-withdrawing groups enhance stability. thieme-connect.de This allows for a degree of tuning in selective deprotection strategies. For example, 2,4,6-trimethylbenzyl esters can be selectively cleaved with cold trifluoroacetic acid without affecting benzyloxycarbonyl groups. publish.csiro.au

Selective Cleavage of the O-Benzyl Ether of the Phenolic Hydroxyl Group

The O-benzyl ether is a standard protecting group for the phenolic hydroxyl of tyrosine. Its removal can be accomplished under conditions similar to those used for benzyl esters, but with important distinctions in reactivity that can be exploited for selective deprotection.

Hydrogenolytic Removal of O-Benzyl Ethers

Similar to benzyl esters, O-benzyl ethers are readily cleaved by catalytic hydrogenolysis. acsgcipr.orgambeed.com The mechanism involves the cleavage of the C-O bond, yielding the free phenol and toluene. acsgcipr.org Palladium-based catalysts are highly effective for this transformation. acsgcipr.orgrsc.org The choice of catalyst, solvent, and reaction conditions can allow for the selective hydrogenolysis of benzyl ethers. researchgate.net For instance, phenolic benzyl ethers can be selectively cleaved in the presence of aliphatic benzyl ethers using specific catalytic systems. jk-sci.com

Acid-Mediated Cleavage Systems (e.g., Thioanisole-Trifluoroacetic Acid)

Strong acids can also cleave O-benzyl ethers. However, a significant side reaction during the acidolytic deprotection of O-benzyltyrosine is the intramolecular rearrangement to form 3-benzyltyrosine. thieme-connect.de To suppress this, scavengers are often added.

The Role of Scavengers: A combination of thioanisole and trifluoroacetic acid (TFA) has been found to quantitatively deprotect O-benzyltyrosine within a few hours at room temperature without the problematic O-to-C rearrangement. jst.go.jpresearchgate.net The proposed "push-pull" mechanism involves the protonation of the ether oxygen by TFA, followed by a nucleophilic attack of the sulfur atom of thioanisole on the benzyl carbon. jst.go.jp Other effective scavengers include pentamethylbenzene. scispace.com This system demonstrates selectivity, as it does not completely deprotect O-benzyl ethers of serine and threonine under the same conditions. jst.go.jp

Table 2: Comparison of Deprotection Methods for O-Benzyl Ethers

| Method | Reagents | Advantages | Disadvantages/Considerations |

|---|---|---|---|

| Hydrogenolysis | H₂/Pd/C | Mild conditions, high yield. acsgcipr.org | May affect other reducible groups. |

| Acidolysis with Scavenger | TFA, Thioanisole | Prevents O-to-C rearrangement. jst.go.jpjst.go.jp | Requires strong acid. |

| Acidolysis without Scavenger | Strong acid (e.g., HF, TFA) | Effective for global deprotection. | Risk of 3-benzyltyrosine formation. thieme-connect.de |

Strategies for Selective Deprotection within Orthogonal Protection Schemes

In peptide synthesis, the ability to selectively remove one protecting group in the presence of others is paramount. This concept is known as orthogonality. biosynth.com The benzyl and benzyloxycarbonyl groups, while both removable by hydrogenolysis and acidolysis, exhibit different labilities that can be exploited.

The benzyloxycarbonyl (Cbz) group, being a carbamate, is generally more stable to acidic conditions than the O-benzyl ether of tyrosine. reddit.com The phenolic benzyl ether is more acid-labile than the benzyl ethers of serine and threonine. thieme-connect.de This difference in reactivity forms the basis of selective deprotection strategies.

For instance, in a "quasi-orthogonal" Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, the temporary Boc group is removed with a milder acid (like TFA), while the more stable benzyl-based side-chain protecting groups are removed at the end of the synthesis with a stronger acid like hydrogen fluoride (B91410) (HF). biosynth.com However, the O-benzyl group on tyrosine is not fully stable to repeated TFA treatments, which can lead to premature deprotection. thieme-connect.de To address this, more acid-stable halogenated benzyl derivatives have been developed. thieme-connect.de

Development and Implementation of Orthogonal Deprotection Strategies in Complex Synthetic Sequences

The synthesis of complex organic molecules, particularly peptides and natural products, necessitates a sophisticated approach to manage the reactivity of multiple functional groups. Orthogonal deprotection strategies are fundamental to this endeavor, allowing for the selective removal of a specific protecting group in the presence of others that remain intact under the reaction conditions. biosynth.com This selectivity is achieved by employing protecting groups that are labile to different, non-interfering chemical environments. ub.edu The Benzyl (Bn) and Benzyloxycarbonyl (Cbz or Z) groups are mainstays in synthetic chemistry, prized for their general stability, particularly their resistance to mild acidic and basic conditions that are used to cleave other common protecting groups. organic-chemistry.orgtotal-synthesis.com

The core principle of orthogonality in the context of Bn and Cbz groups lies in their unique lability to hydrogenolysis, a condition under which many other groups are stable. total-synthesis.commasterorganicchemistry.com Conversely, the stability of Bn and Cbz groups to acid and base allows for the selective deprotection of acid-labile groups like tert-butoxycarbonyl (Boc) and base-labile groups like 9-fluorenylmethoxycarbonyl (Fmoc). total-synthesis.commasterorganicchemistry.com This three-way orthogonality (acid vs. base vs. hydrogenolysis) forms the basis of many complex synthetic strategies. masterorganicchemistry.com

A critical aspect to note is that benzyl and benzyloxycarbonyl groups are generally not orthogonal to each other, as both are typically cleaved by the same method: catalytic hydrogenation. nih.govacs.org Therefore, strategies involving these groups usually treat them as a single class, to be removed simultaneously in a dedicated deprotection step after other synthetic manipulations have been completed.

The following table summarizes the key protecting groups and their distinct deprotection conditions that enable orthogonal strategies.

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

| Benzyloxycarbonyl | Cbz, Z | H₂, Pd/C; Catalytic Transfer Hydrogenation; Strong Acid (e.g., HBr/AcOH) | Boc, Fmoc |

| Benzyl (ether/ester) | Bn | H₂, Pd/C; Catalytic Transfer Hydrogenation | Boc, Fmoc |

| tert-Butoxycarbonyl | Boc | Moderate to Strong Acid (e.g., TFA) | Cbz, Bn, Fmoc |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Cbz, Bn, Boc |

In practice, the implementation of these strategies allows for the stepwise construction of a molecular backbone. For instance, in solid-phase peptide synthesis (SPPS), the widely used Fmoc/tBu strategy relies on this orthogonality. ub.edu The temporary Nα-amino group is protected with the base-labile Fmoc group, while permanent side-chain protection often employs acid-labile groups like tert-butyl (tBu). If a benzyl-based protecting group is used for a side chain (e.g., on serine, threonine, or aspartic acid), it will remain stable during both the basic removal of Fmoc and the final acidic cleavage of tBu groups. biosynth.comub.edu The removal of the benzyl group then requires a distinct, final hydrogenolysis step.

Catalytic transfer hydrogenation (CTH) has emerged as a highly effective and practical method for the deprotection of both Bn and Cbz groups. organic-chemistry.org This technique avoids the need for high-pressure hydrogen gas, instead using hydrogen donors such as formic acid or ammonium formate in the presence of a palladium catalyst. mdma.ch Research has shown that CTH can efficiently remove a variety of benzyl-type protecting groups, including N-benzyloxycarbonyl, C-terminal benzyl esters, and O-benzyl ethers from residues like tyrosine, serine, or threonine. mdma.ch

The utility of these orthogonal schemes can be illustrated with a synthetic sequence involving a derivative of the target compound, This compound . In this molecule, the amine is protected by a Cbz group and the carboxylic acid is protected as a benzyl ester.

The table below outlines a hypothetical synthetic sequence to demonstrate the implementation of an orthogonal strategy.

| Step | Reaction | Reagents | Key Protecting Groups Present | Group Removed | Remaining Groups |

| 1 | Couple Fmoc-Alanine to a resin-bound D-Tyrosine derivative | Fmoc-Ala-OH, DIC, HOBt | Fmoc, Cbz, Bn | - | Fmoc, Cbz, Bn |

| 2 | Deprotect N-terminus | 20% Piperidine in DMF | Fmoc, Cbz, Bn | Fmoc | Cbz, Bn |

| 3 | Couple Boc-Glycine | Boc-Gly-OH, DIC, HOBt | Boc, Cbz, Bn | - | Boc, Cbz, Bn |

| 4 | Deprotect N-terminus | 25% TFA in DCM | Boc, Cbz, Bn | Boc | Cbz, Bn |

| 5 | Global Deprotection | H₂ (1 atm), 10% Pd/C in MeOH | Cbz, Bn | Cbz and Bn | None |

This sequence clearly demonstrates how the stability of the Cbz and Bn groups to both basic (piperidine) and acidic (TFA) conditions allows for the selective, stepwise elongation of a peptide chain. The final, non-orthogonal removal of both benzyl-based groups is performed as a distinct terminal step. This strategic implementation is crucial for the successful synthesis of complex molecules where precise control over reactive sites is paramount.

Chemical Reactivity and Transformations of Benzyl Benzyloxy Carbonyl D Tyrosinate

Reactions Involving the Alpha-Carboxyl Group (Post-Deprotection)

To engage the alpha-carboxyl group in reactions, the benzyl (B1604629) ester must first be cleaved. This deprotection step yields N-Cbz-D-tyrosine. The most common method for benzyl ester cleavage is catalytic hydrogenolysis, which preserves the Cbz group. The resulting free carboxylic acid is then available for various transformations, most notably amide bond formation.

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. ekb.eg In the context of peptide synthesis, the carboxylic acid of Cbz-D-tyrosine must be "activated" to facilitate nucleophilic attack by the amino group of another amino acid or peptide chain. researchgate.netrsc.org This activation is achieved using coupling reagents, which convert the hydroxyl of the carboxyl group into a better leaving group. researchgate.net

Modern peptide synthesis relies on a variety of efficient coupling reagents to promote amide bond formation while minimizing side reactions, particularly racemization. Among the most widely used are phosphonium (B103445) and aminium/uronium salt-based reagents like PyBOP and HBTU.

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) : As a phosphonium salt, PyBOP is highly effective for activating carboxylic acids. bachem.compeptide.com The reaction mechanism involves the carboxylate of Cbz-D-tyrosine attacking the phosphorus atom of PyBOP. This leads to the formation of a reactive O-acylisouronium intermediate, which is then converted into a benzotriazolyl active ester. This active ester is highly susceptible to nucleophilic attack by an amine, forming the desired peptide bond with high efficiency. bachem.compeptide.com The byproducts of the reaction are generally water-soluble and easily removed during workup. peptide.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : Initially thought to be a uronium salt, HBTU has been shown to exist as an aminium salt in its solid state. peptide.com Its activation mechanism is similar to that of PyBOP. In the presence of a base, such as diisopropylethylamine (DIPEA), HBTU reacts with the carboxyl group of Cbz-D-tyrosine to form a benzotriazolyl active ester. peptide.comresearchgate.net This intermediate then readily reacts with the incoming amino component. HBTU is known for its high coupling efficiency and rapid reaction times, often completing the reaction within minutes. peptide.com The addition of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can further suppress any potential for racemization. peptide.com

| Reagent Feature | PyBOP | HBTU |

| Reagent Class | Phosphonium Salt | Aminium/Uronium Salt |

| Mechanism | Forms a benzotriazolyl active ester via a phosphonium intermediate. | Forms a benzotriazolyl active ester via a guanidinium (B1211019) intermediate. |

| Activator | Typically used with a tertiary amine base (e.g., DIPEA). | Requires a tertiary amine base (e.g., DIPEA) for activation. |

| Reaction Speed | Very rapid, often complete within minutes. | Very rapid, with coupling times as short as six minutes. peptide.com |

| Racemization | Low potential for racemization. | Low potential for racemization, especially with HOBt additive. peptide.com |

| Byproducts | Water-soluble phosphonamide and HOBt. | Water-soluble tetramethylurea. |

Solid-phase peptide synthesis (SPPS), developed by R. Bruce Merrifield, revolutionized the synthesis of peptides by anchoring the growing peptide chain to an insoluble polymer resin. nih.govcore.ac.uk This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtration steps. luxembourg-bio.com

Incorporating a D-tyrosine residue into a peptide sequence using SPPS follows the standard synthetic cycle:

Resin Preparation : The C-terminal amino acid of the target peptide is first anchored to the solid support. core.ac.uk

Deprotection : The temporary Nα-protecting group (commonly Fmoc or Boc) of the resin-bound amino acid is removed. peptide.com

Coupling : The next amino acid in the sequence, in this case, a suitably protected D-tyrosine derivative (e.g., Fmoc-D-Tyr(tBu)-OH for Fmoc-based SPPS), is activated with a coupling reagent (like HBTU) and added to the resin to react with the newly freed N-terminus. nih.gov

Washing : Excess reagents and byproducts are washed away from the resin.

This cycle is repeated until the desired peptide sequence is assembled. The choice of protecting groups is critical. In modern Fmoc-based SPPS, the acid-labile tert-butyl (tBu) group is often used to protect the tyrosine hydroxyl side chain. peptide.com The older Boc-based strategy often employed benzyl-based side-chain protection. thieme-connect.de However, O-benzyltyrosine is known to be somewhat labile to the repeated trifluoroacetic acid (TFA) treatments used for Nα-Boc deprotection, which can lead to premature deprotection and side reactions. thieme-connect.de

| Step | Procedure | Purpose |

| 1. Attachment | The first Nα-protected amino acid is covalently linked to the solid support resin. | To provide an insoluble anchor for the peptide synthesis. |

| 2. Deprotection | The Nα-protecting group (e.g., Fmoc) of the resin-bound amino acid is removed with a specific reagent (e.g., piperidine). | To expose the terminal amino group for the next coupling reaction. |

| 3. Activation & Coupling | The carboxyl group of the incoming Nα-protected D-tyrosine is activated using a coupling reagent (e.g., HBTU/DIPEA). The activated amino acid is then added to the resin. | To form a peptide bond between the D-tyrosine and the growing peptide chain. |

| 4. Capping (Optional) | Any unreacted amino groups on the resin are acetylated. | To terminate failed sequences and simplify final purification. |

| 5. Repetition | Steps 2 and 3 are repeated for each subsequent amino acid in the sequence. | To elongate the peptide chain to the desired length. |

| 6. Cleavage | The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid cocktail (e.g., TFA). | To liberate the final, unprotected peptide. |

Solution-phase peptide synthesis, also known as classical synthesis, predates SPPS and remains a valuable technique, especially for the large-scale production of shorter peptides. nih.govyoutube.com In this approach, all reactions are performed in solution, and the intermediate products are isolated and purified after each coupling and deprotection step. youtube.com

A typical solution-phase strategy to synthesize a dipeptide containing D-tyrosine, such as Cbz-D-Tyr-Ala-OBzl, would involve:

Activating the carboxyl group of Cbz-D-tyrosine using a coupling reagent.

Reacting the activated species with the amino group of an alanine (B10760859) benzyl ester (H-Ala-OBzl).

Purifying the resulting protected dipeptide, Cbz-D-Tyr-Ala-OBzl.

This protected dipeptide can then be selectively deprotected at either the N-terminus (by removing the Cbz group) or the C-terminus (by removing the benzyl ester) to allow for further chain elongation in either direction. ekb.egnih.gov While more labor-intensive due to the required purification of intermediates, this method offers greater flexibility and is often more amenable to process scale-up.

The benzyl ester of the title compound can undergo hydrolysis to yield the free carboxylic acid, N-Cbz-D-tyrosine. This reaction is a key deprotection step in solution-phase synthesis.

Hydrolysis : The cleavage of the ester can be achieved through several methods. Alkaline saponification is effective but carries the risk of racemization or side reactions with sensitive side chains. nih.gov Catalytic hydrogenation can simultaneously cleave the benzyl ester and the N-Cbz group. A more gentle approach is enzymatic hydrolysis, which uses enzymes like esterases or proteases (e.g., α-chymotrypsin) to cleave the ester bond under mild, pH-controlled conditions, thus preserving the stereochemical integrity of the amino acid. nih.govresearchgate.net The rate of hydrolysis can be influenced by the structure of the ester. archive.org

Transesterification : This reaction involves the conversion of the benzyl ester into a different ester by reacting it with an alcohol in the presence of a catalyst. For instance, KCN has been shown to be an effective catalyst for the transesterification of amino acid benzyl esters attached to Merrifield resins, allowing for the cleavage of the peptide from the solid support under non-hydrolytic conditions. cdnsciencepub.com

Amide Bond Formation: Coupling to Amino Acids and Peptides

Reactions Involving the Alpha-Amino Group (Post-Deprotection)

To utilize the alpha-amino group as a nucleophile, the benzyloxycarbonyl (Cbz) protecting group must first be removed. This deprotection yields D-tyrosine benzyl ester (H-D-Tyr-OBzl).

The most common and effective method for Cbz group removal is catalytic hydrogenolysis . total-synthesis.com This reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) under an atmosphere of hydrogen gas (H₂). researchgate.netscientificupdate.com The mechanism involves the reductive cleavage of the benzylic C-O bond, which liberates the free amine along with toluene (B28343) and carbon dioxide as byproducts. total-synthesis.com This method is highly efficient and clean, and the conditions are mild enough to leave most other functional groups, including the benzyl ester, intact. scientificupdate.com Alternative hydrogen sources for transfer hydrogenation can also be used. total-synthesis.com

Once deprotected, the free alpha-amino group of D-tyrosine benzyl ester is nucleophilic and can participate in various reactions, the most significant being amide bond formation . It can be coupled with an N-protected and carboxyl-activated amino acid to elongate a peptide chain from the N-terminus. This is the fundamental step in the convergent strategy of fragment condensation in solution-phase synthesis, where protected peptide fragments are coupled to create larger peptides.

| Method | Reagents/Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenolysis | H₂, Pd/C in a solvent like Methanol (B129727) or Ethyl Acetate | Clean reaction with gaseous byproducts; mild conditions; high yield. total-synthesis.comscientificupdate.com | Catalyst can be pyrophoric; incompatible with sulfur-containing residues and some reducible functional groups. scientificupdate.com |

| Transfer Hydrogenation | H₂ donor (e.g., ammonium (B1175870) formate (B1220265), cyclohexene), Pd/C | Avoids the use of H₂ gas; generally mild conditions. | May require higher temperatures than direct hydrogenation. |

| Acidolysis | Strong acids (e.g., HBr in acetic acid) | Effective for substrates sensitive to reduction. | Harsh conditions can cleave other acid-labile protecting groups (like benzyl esters and Boc). total-synthesis.com |

| Nucleophilic Cleavage | e.g., 2-Mercaptoethanol (B42355), K₃PO₄ in DMA | Useful for sensitive substrates containing groups that would be reduced by hydrogenolysis. organic-chemistry.org | Less common than hydrogenolysis; may require specific conditions. scientificupdate.comorganic-chemistry.org |

Subsequent Amide Bond Formation

The primary application of Benzyl ((benzyloxy)carbonyl)-D-tyrosinate in synthetic chemistry is as a building block in peptide synthesis. The carboxylic acid moiety of this protected amino acid can be activated to facilitate the formation of an amide bond with the amino group of another amino acid or peptide fragment. This process is a cornerstone of both solution-phase and solid-phase peptide synthesis (SPPS). masterorganicchemistry.com

The activation of the carboxyl group is typically achieved using a variety of coupling reagents. Common activators include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to enhance efficiency and suppress side reactions, most notably racemization. bachem.com Other classes of highly efficient coupling reagents include phosphonium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), and uronium salts, like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its hexafluorophosphate analogue, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). bachem.com

In a typical coupling reaction, the N-protected this compound is treated with the coupling reagent to form a highly reactive activated species, such as an O-acylisourea, a symmetric anhydride, or an activated ester. This intermediate is then susceptible to nucleophilic attack by the free amino group of the incoming amino acid ester or resin-bound peptide, resulting in the formation of a new peptide bond. The choice of coupling reagent and reaction conditions is crucial for achieving high yields and preserving the chiral purity of the product. researchgate.net

| Coupling Reagent Class | Example(s) | Key Features |

| Carbodiimides | DCC, DIC | Widely used, often with additives like HOBt to reduce racemization. |

| Phosphonium Salts | PyBOP | High coupling efficiency, particularly for sterically hindered amino acids. |

| Uronium/Aminium Salts | HBTU, HATU, COMU | Very efficient, fast reaction times, and reduced risk of racemization. bachem.com |

The benzyloxycarbonyl (Cbz) protecting group on the α-amino group is stable under the conditions required for peptide coupling but can be readily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or by treatment with strong acids like HBr in acetic acid, allowing for the stepwise elongation of the peptide chain. organic-chemistry.org

Diverse Chemical Functionalization

Beyond its role in linear peptide synthesis, the protected nature of this compound allows for diverse chemical functionalization, particularly at the aromatic ring of the tyrosine side chain. While the benzyl ether protects the phenolic hydroxyl group, the aromatic ring itself can be a target for various modifications, leading to the synthesis of non-proteinogenic amino acids with unique properties.

Recent advances in synthetic methodology have enabled late-stage functionalization of complex molecules, and these strategies can be conceptually applied to protected tyrosine derivatives. For instance, palladium-catalyzed ortho-olefination of O-silanol-protected tyrosine has been reported. nih.gov This method involves the introduction of a silanol (B1196071) group that serves as both a protecting group for the hydroxyl function and a directing group for the olefination reaction. Such a strategy could potentially be adapted for this compound, allowing for the introduction of various substituents at the ortho position of the phenolic ring.

Another innovative approach for tyrosine modification is the "tyrosine-click reaction," which involves an ene-type reaction with diazodicarboxylate-related molecules. nih.gov This reaction is highly selective for tyrosine and proceeds under mild, aqueous conditions. While typically applied to unprotected tyrosine residues within peptides, the principles could be extended to protected monomers like this compound, offering a pathway to novel side-chain architectures.

Furthermore, the synthesis of polypeptides with modified side chains often involves the polymerization of N-carboxyanhydrides (NCAs) derived from functionalized amino acids. acs.org this compound can serve as a precursor for the synthesis of such modified NCAs, where the benzyl group can be removed and the resulting free hydroxyl group can be further derivatized before NCA formation and polymerization.

Chemical Modifications and Derivatization via the Phenolic Hydroxyl Group (Post-Deprotection)

A key feature of using the benzyl group to protect the phenolic hydroxyl of tyrosine is its selective removal, typically by catalytic hydrogenolysis. This deprotection unmasks the nucleophilic hydroxyl group, making it available for further chemical modifications, most notably phosphorylation and sulfation, which are crucial post-translational modifications in biological systems.

Phosphorylation of Tyrosine Residues

Tyrosine phosphorylation is a pivotal post-translational modification that regulates numerous cellular processes. nih.gov The chemical synthesis of phosphotyrosine-containing peptides is therefore of great interest for studying these biological pathways. A common strategy involves the incorporation of a protected phosphotyrosine derivative during peptide synthesis.

Starting from a deprotected D-tyrosine residue, which can be obtained from this compound by hydrogenolysis, the phenolic hydroxyl group can be phosphorylated using various phosphitylating agents followed by oxidation. The phosphoramidite (B1245037) method is a widely used approach, where a phosphoramidite reagent, such as dibenzyl N,N-diisopropylphosphoramidite, reacts with the hydroxyl group in the presence of an activator like tetrazole. The resulting phosphite (B83602) triester is then oxidized to the stable phosphate (B84403) triester, typically using an oxidizing agent like tert-butyl hydroperoxide or m-chloroperoxybenzoic acid (mCPBA). rsc.org The benzyl groups on the phosphate can be subsequently removed by hydrogenolysis.

An alternative method involves the use of phosphites in a Todd-like reaction, where a dialkyl phosphite reacts with the tyrosine hydroxyl group in the presence of a base and a halogenating agent like carbon tetrachloride. rsc.org More recently, photocatalytic methods for tyrosine phosphorylation have been developed, offering a milder and more selective approach. chemrxiv.org

| Phosphorylation Method | Reagents | Key Steps |

| Phosphoramidite Method | Dibenzyl N,N-diisopropylphosphoramidite, Tetrazole, mCPBA | Phosphitylation followed by oxidation. rsc.org |

| Todd-like Reaction | Dialkyl phosphite, Base, CCl₄ | In situ generation of a phosphorylating agent. rsc.org |

| Photocatalytic Phosphorylation | Phosphite reagents, Photocatalyst, Light | Radical-based phosphorylation under mild conditions. chemrxiv.org |

These synthetic routes provide access to phosphotyrosine-containing peptides, which are invaluable tools for biochemical and pharmacological research. nih.gov

Sulfation of Tyrosine Residues

Tyrosine O-sulfation is another critical post-translational modification involved in protein-protein interactions and various biological recognition events. bachem.com The chemical synthesis of sulfotyrosine-containing peptides can be challenging due to the acid-lability of the sulfate (B86663) ester bond.

One synthetic strategy involves the direct incorporation of a pre-sulfated and protected tyrosine building block, such as Fmoc-Tyr(SO₃Na)-OH, during solid-phase peptide synthesis. thieme-connect.denih.gov This approach avoids the need for a post-synthetic sulfation step, which can sometimes lead to side reactions and incomplete sulfation.

Alternatively, post-synthetic sulfation of a deprotected tyrosine residue can be performed. This involves treating the peptide containing a free tyrosine hydroxyl group with a sulfating agent. Common sulfating agents include sulfur trioxide complexes, such as the sulfur trioxide-pyridine or sulfur trioxide-dimethylformamide complex. psu.edu The choice of sulfating agent and reaction conditions must be carefully optimized to achieve efficient sulfation without degrading the peptide or modifying other sensitive functional groups. A challenge in this approach is the potential for sulfation of other hydroxyl-containing amino acids like serine and threonine, necessitating a strategic use of protecting groups. psu.edu

A more recent development involves the use of fluorosulfated tyrosine derivatives. An Fmoc-protected fluorosulfated tyrosine can be incorporated into a peptide, and the fluorosulfate (B1228806) group is then efficiently converted to a sulfate group under mild conditions. nih.gov

Retention of Stereochemical Integrity and Prevention of Racemization During Synthetic Operations

A paramount concern in peptide synthesis is the preservation of the stereochemical integrity of the chiral amino acid residues. The α-carbon of an activated amino acid is susceptible to epimerization (racemization), which can lead to the formation of diastereomeric peptides that are often difficult to separate and can have drastically different biological activities.

The use of the benzyloxycarbonyl (Cbz) group as the Nα-protecting group in this compound plays a crucial role in suppressing racemization. Urethane-type protecting groups, such as Cbz and Fmoc, are known to significantly reduce the rate of racemization compared to acyl-type protecting groups. The mechanism of racemization often proceeds through the formation of a 5(4H)-oxazolone (azlactone) intermediate. The electron-donating nature of the oxygen atom in the urethane (B1682113) linkage disfavors the formation of this intermediate, thereby preserving the stereochemistry at the α-carbon. spbu.ru

The choice of coupling method is also critical for minimizing racemization. The use of additives like HOBt and HOAt is highly effective in suppressing racemization when carbodiimides are used as coupling agents. These additives act by forming activated esters that are less prone to racemization than the O-acylisourea intermediates. bachem.com Onium salt-based coupling reagents like HBTU, HATU, and PyBOP are also generally associated with low levels of racemization. bachem.com

Furthermore, the reaction conditions, such as the choice of base and solvent, can influence the extent of racemization. Tertiary amines, which are often used to neutralize the protonated amino component, can promote racemization. The use of sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or weaker bases like N-methylmorpholine (NMM) is often preferred to minimize this side reaction. bachem.com Low reaction temperatures also help to reduce the rate of racemization.

By carefully selecting the protecting groups, coupling reagents, and reaction conditions, it is possible to incorporate this compound into a growing peptide chain with a high degree of stereochemical fidelity, ensuring the synthesis of the desired D-tyrosine-containing peptide.

Advanced Applications of Benzyl Benzyloxy Carbonyl D Tyrosinate in Chemical Synthesis

Utilization as a Chiral Building Block in Peptide and Peptidomimetic Synthesis

The incorporation of D-amino acids into peptides can dramatically alter their properties, often enhancing proteolytic stability and modulating biological activity. Benzyl (B1604629) ((benzyloxy)carbonyl)-D-tyrosinate is a key reagent in this context, providing access to peptides with unique structural and functional attributes.

In standard solid-phase peptide synthesis (SPPS) and solution-phase synthesis, protected amino acids are sequentially coupled to form a linear peptide chain. The benzyloxycarbonyl (Z) group on the N-terminus and the benzyl (Bzl) group on the tyrosine side-chain are stable under many coupling conditions but can be removed via hydrogenolysis. This protection scheme is a cornerstone of classical peptide synthesis.

The D-configuration of the tyrosine derivative is crucial for designing peptides with specific secondary structures or for creating analogs of naturally occurring L-peptides to probe structure-activity relationships. Furthermore, the benzyl ester on the side chain of aspartic or glutamic acid can serve as a precursor for hydrazide formation, which can then be used to assemble a branched peptide through native chemical ligation or direct amidation. nih.gov This approach enhances the structural diversity and functional potential of synthetic peptides. nih.gov

| Protecting Group | Abbreviation | Target Functional Group | Common Deprotection Method |

|---|---|---|---|

| Benzyloxycarbonyl | Z or Cbz | α-Amino | Hydrogenolysis (H₂/Pd), HBr/Acetic Acid |

| Benzyl | Bzl | Tyrosine Side-Chain (-OH) | Hydrogenolysis (H₂/Pd), Strong Acid (HF) |

| tert-Butoxycarbonyl | Boc | α-Amino | Moderate Acid (TFA) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino | Base (e.g., Piperidine) |

Constraining a peptide's conformation through cyclization can significantly improve its receptor affinity, selectivity, and metabolic stability. Benzyl ((benzyloxy)carbonyl)-D-tyrosinate can be incorporated into a linear precursor peptide, which is then cyclized. The D-amino acid often helps to induce specific turn structures (e.g., β-turns) that facilitate cyclization and define the final conformation of the molecule.

One notable application is in the synthesis of α-conotoxins, which are cyclic peptides from cone snails that target nicotinic acetylcholine (B1216132) receptors. rsc.org The synthesis of analogs containing modified tyrosine residues, such as sulfotyrosine, often begins with a protected linear peptide assembled using building blocks like Fmoc- or Cbz-protected amino acids. rsc.org After assembly and side-chain modification, the peptide is cleaved from the resin, deprotected, and subjected to oxidative folding to form the characteristic disulfide bridges of the cyclic conotoxin. rsc.org

Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones or side chains to improve properties like oral bioavailability and resistance to enzymatic degradation. This compound is a precursor for various amino acid analogues. The replacement of the α-carbon with a nitrogen atom, for instance, yields aza-amino acids. kirj.ee These non-chiral structures can induce β-turn conformations in peptides and exhibit increased stability towards biodegradation. kirj.ee The synthesis of these peptidomimetics often starts with protected precursors to control reactivity during the multi-step synthetic sequences. kirj.ee

Precursor in the Synthesis of Post-Translationally Modified Amino Acid Analogs

Post-translational modifications (PTMs) are crucial for regulating protein function in vivo. nih.gov The chemical synthesis of peptides containing PTMs is essential for studying their biological roles. nih.gov Protected tyrosine derivatives are fundamental starting materials for creating building blocks that correspond to post-translationally modified tyrosine residues.

Phosphotyrosine Analogs: Tyrosine phosphorylation is a key signaling mechanism in many cellular processes. rsc.orgnih.gov The synthesis of phosphopeptides is critical for studying the enzymes involved, such as protein tyrosine kinases and phosphatases. rsc.orgnih.gov A common strategy involves synthesizing a protected phosphotyrosine building block, such as Fmoc-Tyr(PO(OBzl)OH)-OH, which can then be incorporated into a peptide using SPPS. sigmaaldrich.comthieme-connect.de The synthesis of this building block often starts from a protected tyrosine derivative. The phenolic hydroxyl group is phosphorylated using reagents like dibenzyl phosphoramidite (B1245037), followed by oxidation. rsc.org The benzyl groups protecting the phosphate (B84403) are later removed by hydrogenolysis during the final deprotection of the peptide. thieme-connect.de

Sulfotyrosine Analogs: Tyrosine sulfation is another important PTM that mediates protein-protein interactions. nih.govmdpi.com The synthesis of sulfotyrosine-containing peptides has been challenging due to the acid lability of the sulfate (B86663) ester. uwaterloo.ca A successful strategy involves the use of a protected sulfotyrosine monomer during SPPS. For example, an Fmoc-protected tyrosine can be sulfated and the resulting sulfate group can be protected with groups like dichlorovinyl (DCV) or neopentyl. rsc.orguwaterloo.canih.gov This protected building block is then incorporated into the peptide sequence. The final deprotection step, often involving hydrogenolysis or a specific chemical cleavage, yields the desired sulfated peptide. rsc.orgnih.gov

| Modification | Precursor | Key Reagent/Strategy | Reference Finding |

|---|---|---|---|

| Phosphorylation | Protected Tyrosine (e.g., Boc-Tyr-ONbz) | Phosphoramidite chemistry (e.g., (BzlO)₂PN(iPr)₂) followed by oxidation. | The use of acid-labile phosphate benzyl esters (PO(OBzl)₂) allows for simple cleavage by TFA or hydrogenolysis, enabling efficient synthesis of Tyr(P)-peptides. thieme-connect.de |

| Sulfation | Fmoc-Tyr-OH | Sulfation followed by protection of the sulfate group (e.g., with a dichlorovinyl or neopentyl group). | A facile Fmoc solid-phase synthesis using a fluorosulfated tyrosine building block, which is later converted to sulfotyrosine, has been developed. rsc.orgnih.gov |

Aza-amino acids are peptidomimetics where the α-CH group is replaced by a nitrogen atom. acs.org This substitution significantly impacts the conformational properties of the resulting aza-peptide. nih.gov The synthesis of aza-tyrosine precursors typically starts not from tyrosine itself, but from protected hydrazines and a side-chain precursor. kirj.eeresearchgate.net For instance, a protected hydrazine (B178648) (e.g., Z-NHNH₂) can be alkylated with a suitable electrophile containing the benzyl-protected phenol (B47542) side chain. kirj.ee This approach avoids the use of hydrogen gas and expensive catalysts often required in other methods. kirj.eeresearchgate.net The resulting protected aza-tyrosine precursor can then be activated and incorporated into a peptide sequence using established protocols for aza-peptide synthesis. acs.orgnih.gov

Application in Polymer Chemistry and Polypeptide Synthesis

The synthesis of polypeptides with well-defined structures has garnered significant attention in materials science and medicine. This compound plays a pivotal role in this field, primarily through the ring-opening polymerization of N-carboxyanhydrides.

Monomer for Ring-Opening Polymerization of N-Carboxyanhydrides (NCAs)

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a primary method for preparing high-molecular-weight polypeptides with controlled structures. mdpi.com The NCA derived from D-tyrosine, with its side chain protected by a benzyl group and the amine protected by a benzyloxycarbonyl (Cbz or Z) group, is a key monomer in this process. The polymerization can be initiated by various nucleophiles, such as primary amines, leading to the formation of poly(D-tyrosine) derivatives. illinois.edunih.gov

The mechanism of NCA ROP typically proceeds through a nucleophilic attack on the carbonyl group of the NCA ring, leading to its opening and the formation of a carbamate (B1207046) intermediate, which then decarboxylates to regenerate the nucleophilic amine terminus of the growing polymer chain. mdpi.com The choice of initiator and reaction conditions is crucial for controlling the polymerization and achieving desired molecular weights and low polydispersity. mdpi.comillinois.edu

Synthesis of Functional Polypeptides with Defined Sequences

This compound is instrumental in the synthesis of functional polypeptides with precisely defined amino acid sequences. rsc.org This control is often achieved through solid-phase peptide synthesis (SPPS) or solution-phase polymerization techniques. The protecting groups on the D-tyrosine derivative are essential to prevent unwanted side reactions during peptide coupling steps.

By sequentially adding different amino acid monomers, complex polypeptide chains with specific functionalities can be constructed. The benzyl and benzyloxycarbonyl protecting groups can be selectively removed under different conditions, allowing for orthogonal protection strategies in the synthesis of complex polypeptide architectures. For instance, sequential polypeptides containing repeating units of Nε-benzyloxycarbonyl-lysine and the benzyl ester of glutamic acid have been synthesized by polymerizing their respective succinimido-esters. rsc.org

Strategies for Post-Polymerization Modification of Tyrosine-Containing Polymers

Post-polymerization modification is a powerful strategy for introducing diverse functionalities into polymers. nih.govwiley-vch.de Polymers derived from this compound offer a versatile platform for such modifications. The phenolic hydroxyl group of the tyrosine residue, once deprotected from its benzyl ether, can be subjected to a variety of chemical transformations.

This approach involves first polymerizing the protected monomer to create a well-defined polymer backbone. nih.gov Subsequently, the benzyl protecting group on the tyrosine side chain is removed, typically through catalytic hydrogenation, to expose the reactive hydroxyl group. This hydroxyl group can then be modified through reactions such as esterification, etherification, or click chemistry to attach a wide range of functional molecules, including drugs, imaging agents, or targeting ligands. This method allows for the creation of functional materials with tailored properties for specific applications. nih.gov

Role in Chiral Catalysis and Asymmetric Synthesis (as a source of D-Tyrosine chirality)

The inherent chirality of the D-tyrosine core in this compound makes it a valuable component in the field of asymmetric catalysis. Chiral ligands and catalysts derived from this compound can be used to induce stereoselectivity in chemical reactions, leading to the preferential formation of one enantiomer of a product over the other.

The development of bifunctional organocatalysts, which possess both a Lewis basic site and a hydrogen-bonding donor, has been a significant area of research. beilstein-journals.org The chiral scaffold provided by D-tyrosine can be incorporated into these catalysts to create a well-defined chiral environment around the active site. This chiral environment directs the approach of reactants, leading to high enantioselectivities in a variety of transformations, such as Michael additions, aldol (B89426) reactions, and Mannich reactions. The specific stereochemistry of the D-tyrosine is crucial for achieving the desired enantiomeric outcome. beilstein-journals.org

Strategic Intermediate in Total Synthesis of Complex Natural Products and Synthetic Analogs

The total synthesis of complex natural products is a formidable challenge in organic chemistry that often requires the use of versatile and stereochemically defined building blocks. uci.edu this compound serves as a strategic intermediate in the synthesis of numerous biologically active natural products and their synthetic analogs. beilstein-journals.orgnih.gov

Mechanistic Investigations of Reactions Pertaining to Benzyl Benzyloxy Carbonyl D Tyrosinate

Mechanistic Insights into Protecting Group Introduction

The synthesis of Benzyl (B1604629) ((benzyloxy)carbonyl)-D-tyrosinate involves the protection of two functional groups of D-tyrosine: the α-amino group and the carboxylic acid group. The phenolic hydroxyl group of the tyrosine side chain is typically protected in a subsequent step if required, often as a benzyl ether, but for the named compound, it remains free.

The protection of the α-amino group is commonly achieved using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. The mechanism for this N-protection is a nucleophilic acyl substitution reaction. The process begins with the deprotonation of the amino group of D-tyrosine by a base, such as sodium carbonate or an organic base, increasing its nucleophilicity. The resulting nucleophilic nitrogen atom then attacks the electrophilic carbonyl carbon of benzyl chloroformate. total-synthesis.com This attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, ejecting the chloride ion as a leaving group and forming the stable carbamate (B1207046) linkage of the benzyloxycarbonyl group. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction. total-synthesis.com

The protection of the carboxylic acid group as a benzyl ester typically follows the N-protection. This esterification can be accomplished through several methods, including reaction with benzyl alcohol in the presence of an acid catalyst or with benzyl bromide under basic conditions. In the case of using benzyl bromide with the N-protected tyrosine, the mechanism is a Williamson ether synthesis-type reaction, more specifically, an SN2 reaction. The carboxylate anion, formed by deprotonation of the carboxylic acid with a base, acts as a nucleophile and attacks the benzylic carbon of benzyl bromide, displacing the bromide ion and forming the benzyl ester.

Detailed Studies on Deprotection Reaction Mechanisms

The removal of the Cbz and benzyl protecting groups is a critical step in peptide synthesis, allowing the newly formed peptide to be elongated or the final product to be revealed. These groups are often removed simultaneously due to their similar lability under hydrogenolysis conditions.

Elucidation of Catalytic Transfer Hydrogenation Pathways

Catalytic transfer hydrogenation is a widely used method for the deprotection of both Cbz and benzyl ester groups. This technique avoids the use of pressurized hydrogen gas, instead employing a hydrogen donor molecule in the presence of a metal catalyst, typically palladium on carbon (Pd/C). mdma.ch Common hydrogen donors include formic acid, ammonium (B1175870) formate (B1220265), and cyclohexene. mdma.chresearchgate.netrsc.org

The generally accepted mechanism for hydrogenolysis of a benzyloxycarbonyl (Cbz) group involves the following steps:

Adsorption: Both the protected amino acid and the hydrogen donor adsorb onto the surface of the palladium catalyst.

Hydrogen Transfer: The hydrogen donor molecule transfers hydrogen atoms to the catalyst surface.

Cleavage: The C-O bond of the carbamate, specifically the bond between the oxygen and the benzylic carbon, is cleaved. This is a reductive cleavage process.

Intermediate Formation: The hydrogenolysis of the Cbz group initially yields toluene (B28343) and an unstable carbamic acid intermediate. taylorfrancis.com

Decarboxylation: The carbamic acid intermediate spontaneously decomposes, releasing the free amine and carbon dioxide gas. total-synthesis.comtaylorfrancis.com

| Donor Molecule | Catalyst | Typical Conditions | Ref |

| Ammonium Formate | 10% Pd/C | Refluxing Methanol (B129727) | researchgate.net |

| Formic Acid | 10% Pd/C | Room Temperature | mdma.ch |

| Cyclohexene | 10% Pd/C or Palladium Black | Varies | rsc.org |

Investigations into Acidolysis Mechanisms

While hydrogenolysis is the most common method, acid-catalyzed cleavage, or acidolysis, provides an alternative deprotection strategy, particularly when the molecule contains other functional groups sensitive to reduction. The Cbz group is relatively stable to mild acids but can be cleaved under harsher acidic conditions, such as with hydrogen bromide (HBr) in acetic acid or strong acids like trifluoroacetic acid (TFA). total-synthesis.com

The mechanism of acidolysis for the Cbz group involves:

Protonation: The carbonyl oxygen of the carbamate is protonated by the strong acid.

Nucleophilic Attack: A nucleophile, such as the bromide ion from HBr, attacks the benzylic carbon in an SN2 fashion.

Cleavage and Intermediate Formation: This attack leads to the cleavage of the benzyl-oxygen bond, forming benzyl bromide and the unstable carbamic acid.

Decarboxylation: As with hydrogenolysis, the carbamic acid intermediate rapidly decomposes to the free amine and carbon dioxide. total-synthesis.com

The benzyl ester can also be cleaved by acidolysis, although it is generally more resistant than tert-butyl-based esters. The mechanism involves protonation of the ester carbonyl oxygen, followed by nucleophilic attack on the benzylic carbon. For the O-benzyl group on the tyrosine side chain, acidolysis can be complex. Strong acid treatment can sometimes lead to an undesired side reaction where the benzyl group migrates from the oxygen atom to the carbon atoms of the aromatic ring (O-to-C rearrangement). nih.gov

Mechanistic Understanding of Amide Bond Formation in Peptide Coupling

Benzyl ((benzyloxy)carbonyl)-D-tyrosinate serves as the N-protected, C-activated component in peptide bond formation. The carboxylic acid is activated by a coupling reagent to make it more susceptible to nucleophilic attack by the amino group of another amino acid or peptide.

One of the most common classes of coupling reagents is carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). The mechanism proceeds as follows:

Activation: The carboxylic acid of Z-D-Tyr-OBzl adds to one of the double bonds of the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated ester. youtube.com

Nucleophilic Attack: The free amino group of the incoming amino acid ester attacks the carbonyl carbon of the O-acylisourea intermediate.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Bond Formation and Byproduct Release: The tetrahedral intermediate collapses, forming the new amide (peptide) bond and releasing a stable urea (B33335) byproduct (e.g., dicyclohexylurea, DCU). youtube.com

To improve efficiency and reduce the risk of side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. HOBt can react with the O-acylisourea intermediate to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines. This two-step activation pathway minimizes the concentration of the highly reactive O-acylisourea, thereby suppressing side reactions. bachem.compeptide.com

Role of Substrate and Reagent Structure on Stereochemical Outcomes and Racemization Pathways

Maintaining the stereochemical integrity of the chiral α-carbon is paramount during peptide synthesis. For this compound, this means preventing its conversion to the L-enantiomer, a process known as epimerization or racemization. mdpi.comnih.gov

The primary mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. bachem.comhighfine.com This occurs when the activated carboxyl group cyclizes by intramolecular attack of the carbonyl oxygen of the Cbz protecting group.

The key steps are:

Activation: The carboxyl group is activated by the coupling reagent (e.g., DCC).

Oxazolone (B7731731) Formation: The activated intermediate undergoes intramolecular cyclization to form the oxazolone.

Enolization: The α-proton of the oxazolone is relatively acidic and can be abstracted by a base present in the reaction mixture. This leads to the formation of a planar, achiral enolate intermediate.

Reprotonation: Subsequent reprotonation of the enolate can occur from either face, leading to a mixture of D and L enantiomers, thus causing racemization. mdpi.com

The structure of the N-protecting group plays a crucial role in the rate of racemization. Urethane-based protecting groups, like the benzyloxycarbonyl (Cbz) group, are known to significantly suppress racemization compared to acyl-type protecting groups (e.g., benzoyl). bachem.comelectronicsandbooks.com This is because the lone pair of electrons on the nitrogen atom is delocalized into the urethane (B1682113) carbonyl group, making the amide oxygen less nucleophilic and disfavoring the formation of the oxazolone intermediate.

The choice of coupling reagents and additives also has a profound effect. The use of additives like HOBt reduces the lifetime of the highly reactive O-acylisourea intermediate, which is prone to oxazolone formation, thereby minimizing racemization. peptide.compeptide.com Furthermore, the basicity of the tertiary amine used in the coupling reaction is a critical factor; sterically hindered and weaker bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, are preferred over stronger, less hindered bases like triethylamine (B128534) to minimize α-proton abstraction. highfine.com

| Factor | Influence on Racemization | Mechanism | Ref |

| N-Protecting Group | Urethane-type (e.g., Cbz) groups suppress racemization. | Reduced nucleophilicity of the amide oxygen disfavors oxazolone formation. | bachem.comelectronicsandbooks.com |

| Coupling Reagent | Can promote racemization via over-activation. | Formation of highly reactive intermediates (e.g., O-acylisourea) that readily form oxazolones. | highfine.com |

| Additives (e.g., HOBt) | Suppress racemization. | Convert O-acylisourea to a more stable active ester, reducing oxazolone formation. | peptide.compeptide.com |

| Base | Stronger, less hindered bases increase racemization. | Facilitate the abstraction of the α-proton from the oxazolone intermediate, leading to enolization. | highfine.com |

An in-depth analysis of the chemical compound this compound involves a suite of advanced analytical techniques to confirm its structure, assess its purity, and monitor its synthesis. These methods provide unambiguous data on the molecular framework, functional groups, and homogeneity of the substance, which are critical in research and development. Spectroscopic and chromatographic techniques form the cornerstone of this characterization process.

Computational Chemistry and Molecular Modeling Studies of Benzyl Benzyloxy Carbonyl D Tyrosinate

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of Benzyl (B1604629) ((benzyloxy)carbonyl)-D-tyrosinate are pivotal to its chemical behavior and interactions. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques employed to explore the vast conformational space of such molecules.

Conformational analysis of Benzyl ((benzyloxy)carbonyl)-D-tyrosinate typically commences with a systematic search of the potential energy surface (PES) to identify stable conformers. This can be achieved through molecular mechanics calculations, which employ classical force fields to rapidly evaluate the energies of a multitude of conformations. springernature.com For a molecule with several rotatable bonds, such as the two benzyl groups and the amino acid backbone, this process can reveal a number of low-energy structures. The relative energies of these conformers determine their population at a given temperature.

Molecular dynamics simulations provide a more dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, revealing the molecule's flexibility and the transitions between different conformations. researchgate.neteurekajournals.com For this compound, MD simulations in an explicit solvent, such as water or an organic solvent, can provide valuable information on how the solvent influences its conformational preferences. researchgate.net

A key aspect of the conformational analysis of peptidic molecules is the study of their backbone dihedral angles, often visualized using a Ramachandran plot. proteopedia.orgyoutube.comwikipedia.orgyoutube.comresearchgate.net For a modified amino acid like this compound, a Ramachandran-like analysis can predict the sterically allowed and disallowed regions for the φ (phi) and ψ (psi) dihedral angles of the D-tyrosine backbone, providing insights into its secondary structure propensities. proteopedia.orgyoutube.comwikipedia.orgyoutube.comresearchgate.net

Table 1: Representative Dihedral Angles for a Low-Energy Conformer of a Protected Dipeptide Analogue (N-Cbz-Val-Tyr-OMe) nih.gov

| Dihedral Angle | Value (°) |

| φ (Val) | -85.2 |

| ψ (Val) | 155.6 |

| ω (Val-Tyr) | 178.1 |

| φ (Tyr) | -125.7 |

| ψ (Tyr) | 145.3 |

This table presents crystallographically determined dihedral angles for a similar protected dipeptide, which can serve as a reference for expected values in computational studies of this compound.

Quantum Chemical Calculations for Electronic Structure and Reaction Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed description of the electronic structure of this compound. These calculations are fundamental to understanding its reactivity and spectroscopic properties.

A primary output of quantum chemical calculations is the optimized molecular geometry, which corresponds to a minimum on the potential energy surface. This provides precise information about bond lengths, bond angles, and dihedral angles. Furthermore, the electronic properties of the molecule, such as the distribution of electron density, can be visualized and quantified. Analysis of the molecular electrostatic potential (MEP) can identify electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.netmaterialsciencejournal.org

Table 2: Calculated Electronic Properties of a Substituted Benzyl Ester Analogue materialsciencejournal.org

| Property | Calculated Value |

| HOMO Energy | -7.06 eV |

| LUMO Energy | -2.54 eV |

| HOMO-LUMO Gap | 4.52 eV |

| Dipole Moment | 3.5 D |

This table shows representative DFT-calculated electronic properties for a related ester, illustrating the type of data obtained from quantum chemical calculations.

Rational Design and Prediction of Reactivity and Selectivity

Computational chemistry plays a vital role in the rational design of synthetic routes and in predicting the reactivity and selectivity of chemical reactions involving this compound.

The electronic structure calculations described in the previous section provide a foundation for predicting reactivity. For example, the calculated atomic charges and frontier orbital densities can identify the most nucleophilic and electrophilic sites in the molecule. This information can be used to predict the outcome of reactions with various reagents.

In the context of peptide synthesis, where this compound could be a building block, computational methods can be used to design more efficient coupling reagents. researchgate.netnih.gov By modeling the transition state of the peptide bond formation, researchers can design catalysts or coupling agents that lower the activation energy and improve the reaction yield.

Computational prediction of selectivity is another important application. For instance, if a reaction can lead to multiple products, quantum chemical calculations can be used to determine the relative energies of the different transition states, thereby predicting the major product. This is particularly relevant for reactions involving chiral molecules, where the formation of one stereoisomer over another is desired.

The influence of protecting groups on reactivity and selectivity is also a key area of investigation. nih.govcreative-peptides.comsbsgenetech.comresearchgate.netbiosynth.com Computational studies can elucidate how the benzyloxycarbonyl (Cbz) and benzyl (Bzl) groups in this compound affect the reactivity of the amino and carboxyl groups, respectively. This understanding is crucial for developing effective strategies for their removal (deprotection) in subsequent synthetic steps.

In Silico Studies of Molecular Interactions in Synthetic Design

In silico studies of molecular interactions are invaluable for optimizing the synthetic design of molecules like this compound. These studies can encompass a range of computational techniques, from molecular docking to more complex simulations of reaction pathways.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netnih.govnih.gov In the context of synthesis, docking can be used to study the interaction of this compound, or its precursors, with a catalyst. For example, in an enzyme-catalyzed esterification, docking simulations can predict how the substrates, N-Cbz-D-tyrosine and benzyl alcohol, bind to the active site of a lipase. nih.govresearchgate.netmdpi.com This information can guide the selection of the most effective enzyme or the design of mutant enzymes with improved catalytic activity.

Table 3: Representative Binding Energies from Molecular Docking of a Small Molecule with a Lipase mdpi.com

| Ligand | Binding Energy (kcal/mol) |

| Butyl Dihydrocaffeate | -6.5 |

| Substrate Analogue 1 | -5.8 |

| Substrate Analogue 2 | -7.2 |

This table provides an example of binding energies obtained from molecular docking studies of a small molecule with a lipase, illustrating how computational methods can quantify molecular interactions.